

Application Notes and Protocols for Measuring MDL-800 Binding Affinity

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Compound of Interest

Compound Name: MDL-800

Cat. No.: B608947

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying the binding affinity of **MDL-800**, an allosteric activator of Sirtuin 6 (SIRT6), to its target protein. The included protocols are designed to guide researchers in selecting and performing appropriate assays to determine key binding parameters, such as the dissociation constant (K_d).

Introduction to MDL-800 and SIRT6

MDL-800 is a small molecule that acts as an allosteric activator of SIRT6, a member of the sirtuin family of NAD⁺-dependent protein deacetylases. SIRT6 is implicated in a variety of cellular processes, including DNA repair, genome stability, and metabolism, making it a compelling target for therapeutic intervention in various diseases, including cancer. **MDL-800** has been shown to enhance the deacetylase activity of SIRT6, leading to the inhibition of cancer cell proliferation and induction of cell cycle arrest.^[1] Understanding the binding affinity of **MDL-800** to SIRT6 is crucial for elucidating its mechanism of action and for the development of more potent and selective activators.

Quantitative Data Summary

While a specific dissociation constant (K_d) for **MDL-800** binding to SIRT6 has not been explicitly reported in the reviewed literature, a study utilizing Microscale Thermophoresis (MST) determined the K_d for a closely related derivative, MDL-801. This value provides a valuable estimate for the binding affinity of this class of compounds.

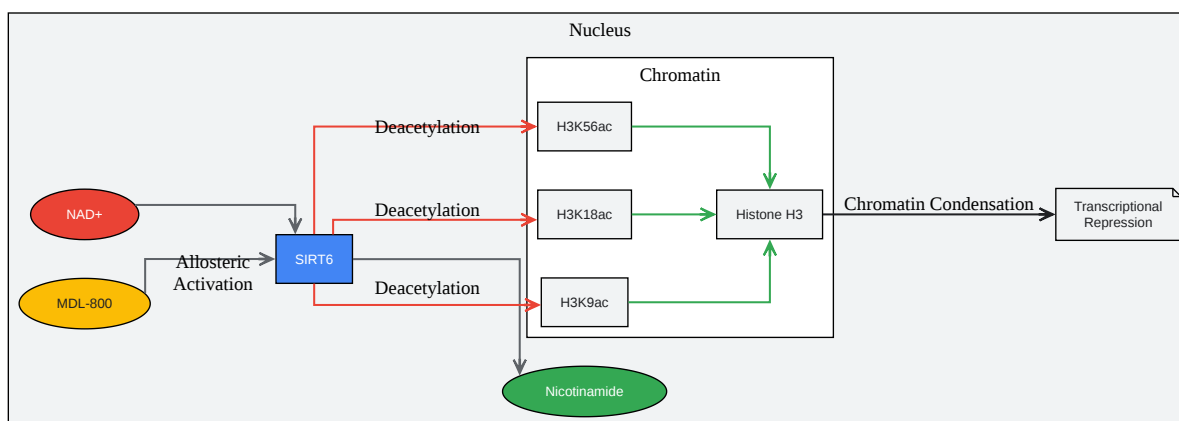
Compound	Technique	Target Protein	Reported Kd (μmol/L)	Reference
MDL-801	Microscale Thermophoresis (MST)	SIRT6	129.15 ± 28.17	[Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators]

EC50 and IC50 values, which measure the functional response to **MDL-800**, have also been reported:

Assay Type	Cell Line/System	Reported Value (μM)	Reference
SIRT6 Deacetylase Activity (EC50)	FDL Assay	11.0 ± 0.3	[MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer][2]
Cell Proliferation (IC50)	NSCLC cell lines	21.5 to 34.5	[MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer][2]
Histone Deacetylation (EC50)	BEL-7405 HCC	90.4	[MDL-800 Sirtuin activator - Selleck Chemicals][3]

SIRT6 Signaling Pathway and MDL-800 Mechanism

SIRT6 primarily functions as a histone deacetylase, targeting acetylated lysine residues on histone H3, specifically H3K9ac, H3K18ac, and H3K56ac.[4][5] Deacetylation of these residues leads to chromatin condensation and transcriptional repression of target genes. This regulation impacts various downstream pathways, including glycolysis, ribosome biogenesis, and the NF- κ B signaling pathway. **MDL-800** allosterically binds to SIRT6, enhancing its catalytic activity and promoting the deacetylation of its histone substrates.



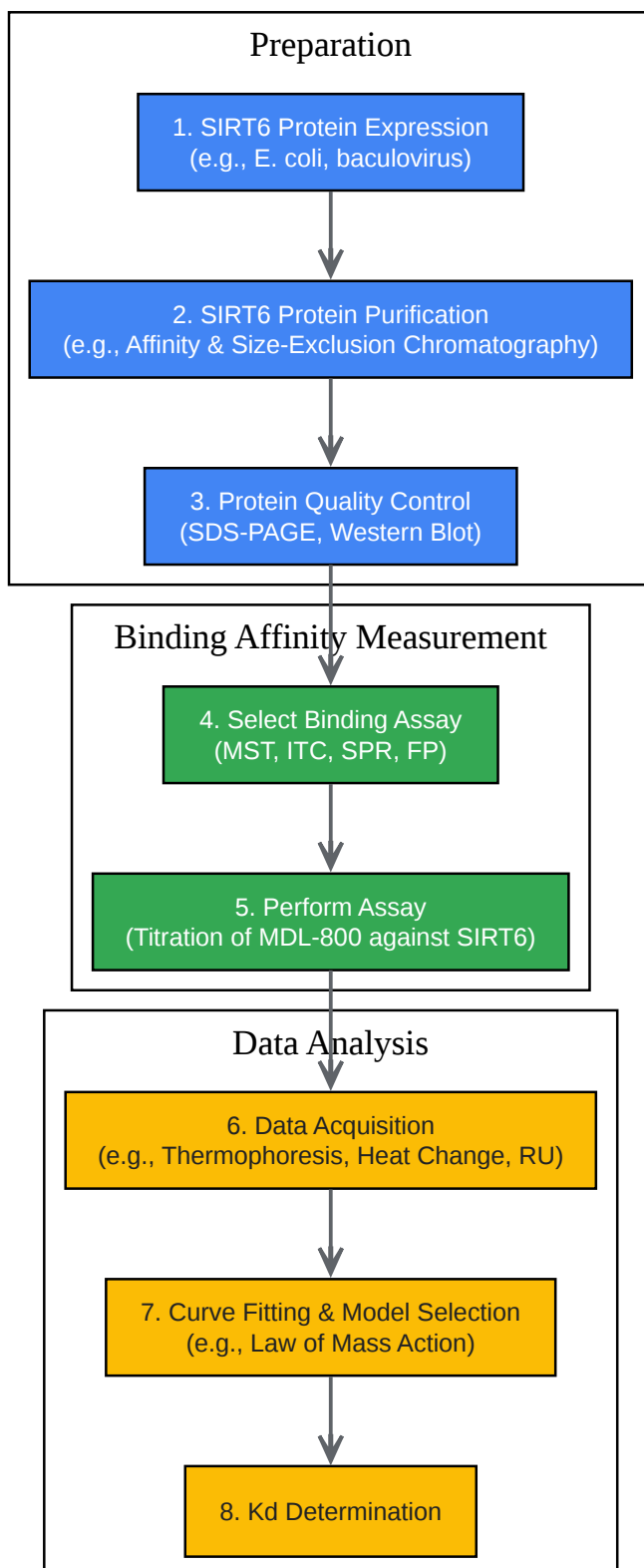
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SIRT6 Deacetylation Pathway Activated by **MDL-800**.

Experimental Workflow for Binding Affinity Determination

The general workflow for determining the binding affinity of a small molecule like **MDL-800** to its target protein involves several key stages, from protein expression and purification to data

analysis.



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Workflow for Determining **MDL-800** Binding Affinity.

Experimental Protocols

The following are detailed protocols for commonly used techniques to measure the binding affinity of small molecules to proteins. These should be optimized for the specific **MDL-800-SIRT6** interaction.

Microscale Thermophoresis (MST)

MST measures the motion of molecules in a microscopic temperature gradient, which is altered upon binding. This technique requires one binding partner to be fluorescently labeled.

Materials:

- Purified recombinant SIRT6 protein
- **MDL-800**
- Fluorescent labeling kit (e.g., NHS-ester dye for primary amines)
- MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20)
- MST capillaries
- MST instrument (e.g., Monolith NT.115)

Protocol:

- Labeling of SIRT6:
 - Label purified SIRT6 with a fluorescent dye according to the manufacturer's protocol.
 - Remove excess dye using a desalting column.
 - Determine the labeling efficiency by measuring the protein and dye concentrations.
- Sample Preparation:

- Prepare a stock solution of labeled SIRT6 at a constant concentration (typically in the low nM range) in MST buffer.
- Prepare a series of 16 dilutions of **MDL-800** in MST buffer, starting from a high concentration (e.g., 2 mM) and performing 1:1 serial dilutions.
- Binding Reaction:
 - Mix the labeled SIRT6 solution with each **MDL-800** dilution in a 1:1 ratio.
 - Incubate the mixtures at room temperature for 30 minutes to allow the binding to reach equilibrium.
- MST Measurement:
 - Load the samples into MST capillaries.
 - Place the capillaries into the MST instrument.
 - Perform the MST measurement. The instrument will apply an IR laser to create a temperature gradient and measure the change in fluorescence.
- Data Analysis:
 - The change in the normalized fluorescence (ΔF_{norm}) is plotted against the logarithm of the **MDL-800** concentration.
 - Fit the resulting binding curve using the law of mass action to determine the dissociation constant (K_d).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

- Purified recombinant SIRT6 protein (high concentration, e.g., 10-50 μM)

- **MDL-800** (10-20 fold higher concentration than SIRT6)
- ITC buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, dialyzed extensively)
- Isothermal Titration Calorimeter

Protocol:

- Sample Preparation:
 - Thoroughly dialyze both SIRT6 and **MDL-800** against the same ITC buffer to minimize buffer mismatch effects.
 - Degas the protein and ligand solutions to prevent air bubbles.
 - Accurately determine the concentrations of the SIRT6 and **MDL-800** solutions.
- ITC Experiment:
 - Load the SIRT6 solution into the sample cell of the calorimeter.
 - Load the **MDL-800** solution into the injection syringe.
 - Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
 - Perform an initial small injection to remove any material from the syringe tip, and then proceed with a series of injections (typically 1-2 μL each).
- Data Acquisition and Analysis:
 - The instrument measures the heat change after each injection.
 - The raw data is a series of peaks corresponding to each injection.
 - Integrate the peaks to obtain the heat change per injection.
 - Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

- Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects binding events by measuring changes in the refractive index at the surface of a sensor chip.

Materials:

- Purified recombinant SIRT6 protein
- **MDL-800**
- SPR sensor chip (e.g., CM5 chip)
- Amine coupling kit (EDC, NHS, ethanolamine)
- SPR running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
- SPR instrument

Protocol:

- Immobilization of SIRT6:
 - Activate the sensor chip surface using a mixture of EDC and NHS.
 - Inject the purified SIRT6 protein over the activated surface to allow for covalent coupling via primary amines.
 - Deactivate any remaining active esters with an injection of ethanolamine.
 - A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
- Binding Analysis:

- Prepare a series of dilutions of **MDL-800** in running buffer.
- Inject the **MDL-800** solutions at different concentrations over the SIRT6-immobilized and reference flow cells.
- Monitor the change in the SPR signal (measured in response units, RU) in real-time.
- After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound analyte.
- Data Analysis:
 - Subtract the reference flow cell signal from the active flow cell signal to obtain the specific binding response.
 - Plot the equilibrium response against the **MDL-800** concentration.
 - Fit the data to a steady-state affinity model to determine the dissociation constant (K_d).
 - Alternatively, analyze the association and dissociation phases of the sensorgrams to determine the kinetic rate constants (k_a and k_d), from which the K_d (k_d/k_a) can be calculated.

Fluorescence Polarization (FP) Assay

FP measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. This is a competitive binding assay format.

Materials:

- Purified recombinant SIRT6 protein
- **MDL-800**
- A fluorescently labeled ligand that binds to SIRT6 (a "tracer")
- FP buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

- Black, low-binding 96- or 384-well plates
- Plate reader with fluorescence polarization capabilities

Protocol:

- Tracer-SIRT6 Binding Assay:
 - First, determine the K_d of the fluorescent tracer for SIRT6 by titrating increasing concentrations of SIRT6 against a fixed, low concentration of the tracer.
 - The concentration of SIRT6 that gives approximately 80% of the maximum polarization signal should be used in the competition assay.
- Competition Assay:
 - Prepare a solution containing the fixed concentrations of the fluorescent tracer and SIRT6 (determined in the previous step).
 - Prepare a serial dilution of **MDL-800**.
 - In the wells of a microplate, add the tracer-SIRT6 mixture and the **MDL-800** dilutions. Include controls for no **MDL-800** (maximum polarization) and no SIRT6 (minimum polarization).
 - Incubate the plate at room temperature for a sufficient time to reach equilibrium.
- FP Measurement:
 - Measure the fluorescence polarization of each well using the plate reader.
- Data Analysis:
 - The polarization values are plotted against the logarithm of the **MDL-800** concentration.
 - The data is fitted to a competitive binding equation to determine the IC_{50} value of **MDL-800**.

- The IC₅₀ is then converted to a K_i (an estimate of K_d) using the Cheng-Prusoff equation, which requires knowledge of the tracer concentration and its K_d for SIRT6.

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